beta,beta-Dimethylacrylshikonin
CAS No.: 24502-79-2
Cat. No.: VC21347917
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24502-79-2 |
---|---|
Molecular Formula | C21H22O6 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | [1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
Standard InChI | InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 |
Standard InChI Key | BATBOVZTQBLKIL-UHFFFAOYSA-N |
Isomeric SMILES | CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C |
Canonical SMILES | CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C |
Chemical Properties and Structure
β,β-Dimethylacrylshikonin, also known by numerous synonyms including Isoarnebin I, Senecioylshikonin, and (β,β-Dimethylacryl)shikonin, is characterized by specific chemical and physical properties essential for understanding its biological behavior.
Chemical Identifiers and Basic Properties
The compound possesses the following chemical parameters:
Property | Value |
---|---|
CAS Number | 24502-79-2 |
Molecular Formula | C21H22O6 |
Molecular Weight | 370.4 |
SMILES | CC(C)=CCC(OC(=O)C=C(C)C)C1=CC(=O)c2c(O)ccc(O)c2C1=O |
InChIKey | BATBOVZTQBLKIL-QGZVFWFLSA-N |
Physical Properties
The physical characteristics of β,β-Dimethylacrylshikonin contribute to its stability and applications in research:
Property | Value |
---|---|
Melting Point | 103°C |
Boiling Point | 587.3±50.0°C (Predicted) |
Density | 1.269 |
Form | Solid |
Color | Very Dark Red to Very Dark Brown |
Stability | Air Sensitive, Light Sensitive |
LogP | 3.130 (estimated) |
Solubility Profile
Understanding the solubility profile is crucial for experimental design and formulation:
Solvent | Solubility |
---|---|
DMSO | Slightly soluble (with sonication) |
Chloroform | Slightly soluble |
Methanol | Slightly soluble (with sonication) |
The compound requires specific storage conditions (2-8°C) due to its sensitivity to air and light .
Natural Sources and Extraction
Botanical Sources
β,β-Dimethylacrylshikonin is predominantly found in several medicinal plants:
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Lithospermum erythrorhizon (Zicao) - Traditional Chinese medicinal herb
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Arnebia euchroma - Another important source in traditional medicine
Historical Usage
These plant sources have been used in traditional Asian medicine systems for centuries, primarily for their anti-inflammatory, wound healing, and antimicrobial properties. The extraction and identification of β,β-Dimethylacrylshikonin as an active component has enhanced understanding of the traditional medicinal applications of these plants.
Biological Activities
Anti-Cancer Properties
β,β-Dimethylacrylshikonin has demonstrated significant anti-cancer effects across multiple cancer types:
Gastric Cancer
Research has shown that β,β-Dimethylacrylshikonin effectively inhibits growth of gastric cancer SGC-7901 cells through induction of apoptosis. This effect is dose- and time-dependent, suggesting a direct relationship between concentration and efficacy .
Breast Cancer
The compound has demonstrated inhibitory effects on human breast carcinoma MCF-7 cells by inducing apoptosis. This process involves downregulation of Bcl-2, upregulation of Bax, and partial inactivation of the NF-κB pathway, all critical regulators of cell survival and death .
Melanoma
Research involving WM164 melanoma cells has revealed that β,β-Dimethylacrylshikonin significantly alters gene expression patterns, affecting multiple cellular pathways that contribute to its anti-cancer effects .
Colorectal Cancer
β,β-Dimethylacrylshikonin has shown promising results when combined with radiation therapy. Injection of β,β-Dimethylacrylshikonin combined with IR treatment significantly suppressed tumor growth in HCT-116 xenograft models .
Hepatoma
The compound significantly suppressed the growth of H(22) transplantable hepatoma and induced the activation of caspase-3, suggesting its potential application in liver cancer treatment .
Other Therapeutic Activities
β,β-Dimethylacrylshikonin has demonstrated several additional therapeutic properties:
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Antihyperglycemic activities - Potential application in diabetes management
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Wound healing facilitation through PI3K pathway activation
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Improvement of nonalcoholic fatty liver disease in rat models
Mechanisms of Action
Apoptosis Induction
β,β-Dimethylacrylshikonin induces programmed cell death through multiple mechanisms:
Regulation of Apoptotic Proteins
The compound exerts its effects by:
-
Downregulating anti-apoptotic proteins: XIAP, cIAP-2, and Bcl-2
Mitochondrial Pathway
β,β-Dimethylacrylshikonin triggers mitochondria-dependent apoptosis by:
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Causing loss of mitochondrial membrane potential
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Promoting release of cytochrome c
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Activating caspases-9, 8, and 3
Signaling Pathway Modulation
The compound exerts its therapeutic effects through modulation of key signaling pathways:
ERK Pathway
β,β-Dimethylacrylshikonin induces phosphorylation of extracellular signal-regulated kinase (ERK) in SGC-7901 cells. This activation is essential for its apoptotic effect, as demonstrated by the use of U0126, a specific MEK inhibitor, which blocked both ERK activation and the subsequent apoptosis induced by β,β-Dimethylacrylshikonin .
Autophagy Induction
In lung adenocarcinoma cells, β,β-Dimethylacrylshikonin stimulates autophagy through activation of the CaMKKβ-AMPK-mTOR pathway .
NF-κB Pathway
In MCF-7 breast cancer cells, the compound exerts its effects partially through inactivation of the NF-κB pathway, which is known to regulate inflammation and cell survival .
Research Findings
Gene Expression Analysis
Studies on WM164 melanoma cells treated with β,β-Dimethylacrylshikonin revealed significant changes in gene expression patterns. After 24 hours of treatment, 31 distinct mRNAs were identified as significantly differentially expressed. The strongest changes were observed after 12 and 24 hours of treatment, indicating a time-dependent effect of the compound .
Reactive Oxygen Species (ROS) Production
Research has investigated the relationship between β,β-Dimethylacrylshikonin treatment and ROS production in multiple cell lines including SBcl2, WM9, and WM164. The results suggest that ROS may play a role in the mechanism of action of this compound, which is consistent with other naphthoquinone derivatives that often exert their effects through redox cycling and ROS generation .
Cell Viability Studies
Cell viability assays across different cancer cell lines have consistently demonstrated the dose-dependent cytotoxic effects of β,β-Dimethylacrylshikonin:
In Vivo Studies
Animal studies have further confirmed the therapeutic potential of β,β-Dimethylacrylshikonin:
-
The compound significantly suppressed tumor growth in HCT-116 xenograft models when combined with radiation therapy
-
It demonstrated effectiveness against H(22) transplantable hepatoma in animal models
-
Studies in rat models showed improvement in nonalcoholic fatty liver disease induced by high-fat diets
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